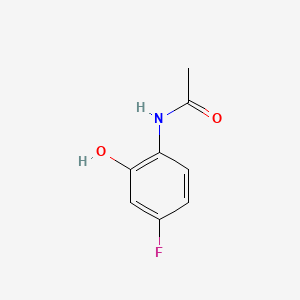

N-(4-fluoro-2-hydroxyphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

16323-08-3 |

|---|---|

Molecular Formula |

C8H8FNO2 |

Molecular Weight |

169.15 g/mol |

IUPAC Name |

N-(4-fluoro-2-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H8FNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11) |

InChI Key |

NDTHRWDAUORQSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for N-(4-fluoro-2-hydroxyphenyl)acetamide and Structurally Related Analogs

Modern organic synthesis provides a versatile toolbox for the construction of this compound and its analogs. These routes can be broadly categorized into classical amide bond formation strategies and more innovative catalytic approaches, each offering distinct advantages.

The creation of the amide linkage between the acetyl group and the substituted aniline (B41778) core is the cornerstone of synthesizing this compound. This can be accomplished through several reliable methods, including the activation of carboxylic acids, the aminolysis of esters, or the direct acylation of the amine.

A prevalent and highly effective method for amide bond formation involves the reaction of a carboxylic acid with an amine in the presence of a coupling reagent. luxembourg-bio.com This strategy activates the carboxylic acid, facilitating nucleophilic attack by the amine. In the synthesis of this compound, acetic acid is coupled with 2-amino-5-fluorophenol (B134415).

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are commonly employed as coupling reagents. nih.gov The reaction proceeds by the activation of the carboxylic acid by the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the primary amino group of 2-amino-5-fluorophenol to form the desired amide bond, releasing a urea (B33335) byproduct. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to increase efficiency and minimize side reactions, such as racemization in chiral substrates. luxembourg-bio.com

A representative synthesis of a structurally related analog involves the reaction of 2-amino-5-fluorophenol with 2-(benzofuran-2-yl)acetic acid using EDCI in dichloromethane (B109758) (DCM) as the solvent. This reaction yields the corresponding amide, demonstrating the viability of this method for the acylation of 2-amino-5-fluorophenol. nih.gov

| Reagents | Coupling Reagent | Solvent | Product | Yield (%) | Ref |

| 2-amino-5-fluorophenol, 2-(benzofuran-2-yl)acetic acid | EDCI | DCM | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | 63.6 | nih.gov |

Direct aminolysis involves the reaction of an amine with an ester to form an amide and an alcohol byproduct. youtube.com This method can be an effective alternative to using carboxylic acids and coupling reagents, sometimes offering milder reaction conditions. nih.gov For the synthesis of this compound, this would involve reacting 2-amino-5-fluorophenol with an acetate (B1210297) ester, such as methyl acetate or ethyl acetate.

The reaction can be promoted under various conditions, including thermal, base-promoted, or catalyzed processes. researchgate.net For instance, strong bases like sodium methoxide (B1231860) or potassium tert-butoxide can be used to facilitate the reaction. researchgate.net More recently, catalytic systems employing metals like calcium or manganese have been developed for the direct and chemoselective amidation of esters. mdpi.com Enzymatic catalysis, using lipases like Candida antarctica lipase (B570770) B (CALB), also presents a green and efficient method for direct amide formation from esters and amines under mild conditions. nih.gov

| Ester Precursor | Amine | Conditions / Catalyst | Key Features | Ref |

| Methyl/Ethyl Esters | Primary/Secondary Amines | Candida antarctica lipase (Novozyme 435) | Environmentally friendly, no protection groups needed | nih.gov |

| Methyl/Ethyl Esters | Primary/Secondary Amines | KOtBu (substoichiometric) | Mechanochemical (ball milling), solvent-free | researchgate.net |

| Unactivated Esters | Primary Amines | Calcium-catalysed | Homogeneous, chemoselective for esters | researchgate.net |

One of the most direct and widely used methods for preparing N-aryl acetamides is the acylation of an aniline derivative with a highly reactive acetylating agent like acetic anhydride (B1165640) or acetyl chloride. researchgate.net This method is generally high-yielding and proceeds under relatively mild conditions. The synthesis of this compound via this route uses 2-amino-5-fluorophenol as the aniline precursor.

The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acetylating agent. When using acetyl chloride, the reaction typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The reaction is often carried out in a suitable solvent like acetic acid, toluene, or dichloromethane at low temperatures to control the reaction's exothermicity. nih.govneliti.com Acylation with acetic anhydride can sometimes be performed without a solvent or in acetic acid, and the acetic acid byproduct can be removed after the reaction. google.com Given the presence of a hydroxyl group on the phenyl ring, reaction conditions must be controlled to favor N-acylation over O-acylation. Generally, under neutral or slightly basic conditions, the more nucleophilic amino group reacts preferentially. nih.gov

| Amine Precursor | Acylating Agent | Solvent / Conditions | Product | Ref |

| 4-Aminophenol | Chloroacetyl chloride | Acetic acid, ice-bath | 2-Chloro-N-(4-hydroxyphenyl)acetamide | nih.gov |

| 4-Nitrophenylamine | Chloroacetyl chloride | Toluene, triethylamine, ice-bath | 2-Chloro-N-(4-nitrophenyl)acetamide | researchgate.net |

| p-Aminophenol | Chloroacetyl chloride | Saturated sodium acetate in acetic acid, -2°C | 2-Chloro-N-(4-hydroxyphenyl)acetamide | neliti.com |

Beyond traditional methods, modern catalysis offers innovative pathways for constructing acetamides, often from more readily available or alternative starting materials. These routes can provide greater efficiency and novel synthetic disconnections.

Palladium-catalyzed reductive carbonylation is a powerful technique for synthesizing carbonyl compounds. semanticscholar.org This methodology can be adapted for the one-pot synthesis of N-aryl acetamides directly from nitroarenes. mdpi.com For the synthesis of this compound, the starting material would be a corresponding nitro-precursor, such as 4-fluoro-2-nitrophenol.

The reaction typically involves a palladium(II) catalyst, a source of carbon monoxide (CO), and a reducing agent. mdpi.com In this process, the nitro group is reduced, and a carbonyl group is simultaneously incorporated. The reaction mechanism is complex but is believed to proceed through the formation of a Pd(0) species that reacts with the nitroarene and CO to form a key intermediate, which ultimately leads to the amide product. mdpi.com Recent advancements have explored the use of CO surrogates, such as N-formylsaccharin, to avoid the handling of gaseous carbon monoxide. nih.govdntb.gov.ua This innovative approach combines reduction and acylation into a single, efficient step, representing a modern alternative to classical multi-step syntheses. acs.orgscilit.com

| Starting Material | Catalyst System | CO Source | Key Transformation | Ref |

| Nitrobenzene | Pd(II)-complexes | Carbon Monoxide (gas) | One-pot synthesis of N-(4-hydroxyphenyl)acetamide | mdpi.com |

| Aryl Halides | Palladium catalyst | N-formylsaccharin | Reductive carbonylation to aldehydes (amide precursor) | nih.gov |

| Nitroarenes, Arylboronic acids | Palladium catalyst | Carbon Monoxide (gas) | Aminocarbonylation to form amides | acs.org |

Industrial Scale-Up Research and Process Optimization Methodologies

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, scalable, and economically viable processes. Research in this area for this compound and related compounds focuses on continuous flow technologies, optimized catalytic systems, and the integration of green chemistry principles.

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. nih.gov The application of flow chemistry is particularly beneficial for reactions involving hazardous reagents or intermediates. durham.ac.uk For the synthesis of fluorinated compounds, microfluidic flow modules have been developed that enable the safe generation and use of reactive intermediates. eurekalert.orgsciencedaily.com A notable example is a PFAS-free synthesis of fluorinated pharmaceuticals using a packed-bed flow reactor with caesium fluoride (B91410) as the fluorine source, which allows for high-efficiency fluorination in a contained system. eurekalert.orgsciencedaily.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Amide Formation

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of large volumes of hazardous materials. | Smaller reaction volumes, better containment of hazardous intermediates. eurekalert.orgsciencedaily.com |

| Efficiency | Longer reaction times, isolation of intermediates. | Shorter reaction times, potential for telescoped processes. nih.gov |

| Scalability | Often requires significant process redevelopment for scale-up. | More straightforward scalability by extending operation time or parallelizing reactors. |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality due to precise control over reaction parameters. |

The development of efficient catalytic systems is crucial for industrial-scale amide synthesis, as traditional methods often rely on stoichiometric coupling agents that generate significant waste. catalyticamidation.infodiva-portal.org Catalytic direct amidation, the reaction of a carboxylic acid with an amine with the removal of only water, is a highly sought-after transformation in the pharmaceutical industry.

Boronic acid-based catalysts have shown promise in promoting direct amidation reactions under milder conditions. catalyticamidation.info Mechanistic studies suggest that the activation of the carboxylic acid may involve the cooperative action of multiple boron atoms. catalyticamidation.info For the synthesis of this compound, which involves the formation of an amide bond, leveraging such catalytic systems could significantly improve the atom economy and reduce the environmental impact of the process.

Optimization of reaction conditions is another critical aspect of industrial process development. For the alkylation step in the synthesis of a key intermediate for the antibiotic drug candidate TBI-223, a design of experiments (DOE) approach was used to systematically investigate the effects of reactant equivalents, base concentration, temperature, and solvent volume to maximize yield and purity. nih.gov A similar systematic approach could be applied to the amidation reaction for producing this compound to identify the optimal conditions for industrial production.

Table 2: Key Parameters for Optimization in Amide Synthesis

| Parameter | Description | Potential Impact on Yield and Purity |

| Catalyst Loading | The amount of catalyst used relative to the reactants. | Can affect reaction rate and turnover number; too high can lead to side reactions. |

| Temperature | The temperature at which the reaction is conducted. | Influences reaction kinetics and selectivity; higher temperatures can lead to decomposition. nih.gov |

| Solvent | The medium in which the reaction takes place. | Affects solubility of reactants and catalyst, and can influence reaction mechanism. |

| Reactant Concentration | The concentration of the starting materials. | Can impact reaction rate and equilibrium position. |

| Reaction Time | The duration of the reaction. | Needs to be optimized to ensure complete conversion without product degradation. |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing fluorinated pharmaceuticals like this compound, a key focus is the development of PFAS-free synthetic routes. eurekalert.orgsciencedaily.comchemistryworld.com Recent research has demonstrated a method for trifluoromethylation that avoids PFAS reagents by using caesium fluoride as the fluorine source in a continuous flow system. eurekalert.orgsciencedaily.com This approach not only provides an environmentally friendlier alternative but also enhances safety by containing reactive intermediates. eurekalert.orgsciencedaily.com

The use of multicomponent reactions (MCRs) is another strategy that aligns with green chemistry principles, as they can significantly increase synthetic efficiency by combining multiple steps into a single operation, thereby reducing waste and energy consumption. researchgate.net The development of catalytic amidation reactions that use non-toxic and recyclable catalysts, such as alumina, and avoid stoichiometric waste-generating reagents is also a key area of green chemistry research. rsc.org

Investigating Chemical Reactivity and Derivatization Strategies of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: the acetamide (B32628), the phenolic hydroxyl group, and the fluorinated aromatic ring.

The phenolic hydroxyl group is susceptible to oxidation. In the closely related compound, N-(4-hydroxyphenyl)acetamide (acetaminophen), oxidation of the phenolic hydroxyl group is a key step in its metabolism and is responsible for its potential hepatotoxicity. nih.gov This oxidation, often mediated by cytochrome P450 enzymes, leads to the formation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). nih.gov This highly electrophilic species is typically detoxified by conjugation with glutathione (B108866), but in cases of overdose, glutathione stores are depleted, and NAPQI can react with cellular macromolecules, leading to cell death. nih.gov

While direct studies on the oxidation of this compound are not prevalent in the provided search results, the reactivity of the phenolic hydroxyl group in similar compounds suggests that it would be a primary site for oxidative transformation. The presence of the fluorine atom ortho to the hydroxyl group could influence the redox potential of the phenol (B47542) and the stability of the resulting phenoxy radical or quinone-imine intermediate. The derivatization of phenolic hydroxyl groups is a common strategy to explore the structure-activity relationships of flavonoids and other phenolic compounds. nih.gov For instance, a pre-column derivatization method using p-bromophenacyl bromide has been developed for the quantitative metabolite profiling of pharmaceuticals containing phenolic hydroxyl groups. rsc.org Such derivatization strategies could be applied to this compound to investigate its metabolic profile or to synthesize new derivatives with altered biological activities.

Reduction Reactions Involving the Fluoro Group and Other Functionalities

The aromatic fluoro group is generally resistant to reduction under standard catalytic hydrogenation conditions that are effective for other functional groups like nitro or carbonyl groups. Defluorination of aromatic compounds typically requires harsh conditions or specific catalytic systems that are not commonly employed in standard laboratory practice.

The acetamido and hydroxyl groups are also generally stable to most reducing agents, especially those used for catalytic hydrogenation. Therefore, it is anticipated that subjecting this compound to common reduction protocols would likely leave the core structure of the molecule intact. More aggressive reducing agents could potentially affect the amide linkage, but this would require forcing conditions.

Nucleophilic Substitution Studies at the Fluorine Atom

The displacement of an aromatic fluorine atom via nucleophilic aromatic substitution (SNAr) is a well-documented transformation. wikipedia.orgmasterorganicchemistry.com The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the fluorine atom significantly activates the ring towards nucleophilic attack. masterorganicchemistry.com

In the case of this compound, the hydroxyl and acetamido groups are generally considered electron-donating or weakly withdrawing, which would not strongly activate the ring for SNAr. However, under specific conditions, such as the use of a strong nucleophile or a catalyst, substitution might be achievable. For instance, studies on fluorophenols have shown that they can undergo SNAr, and the reactivity can be enhanced by converting the phenol to a phenoxyl radical, which acts as a powerful electron-withdrawing group. osti.gov Polyfluoroarenes, which are highly electron-deficient, readily undergo SNAr with a variety of nucleophiles, including amines and alcohols. nih.gov

While direct experimental evidence for this compound is lacking, the general principles of SNAr suggest that the fluorine atom could potentially be displaced by strong nucleophiles, although the reaction may require forcing conditions due to the lack of strong activating groups.

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

The spatial arrangement of the functional groups in this compound allows for the possibility of both intramolecular and intermolecular interactions, which can influence its chemical and physical properties.

Intramolecular Interactions:

A key potential intramolecular interaction in this molecule is hydrogen bonding. Studies on 2-fluorophenol (B130384) and its derivatives have investigated the presence and strength of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom. acs.orgoup.comnih.govacs.orgrsc.org While some studies suggest the presence of a weak O-H···F hydrogen bond, others indicate it is very weak or absent. nih.govrsc.org The formation of this five-membered ring interaction is generally considered to be weaker than analogous hydrogen bonds forming six-membered rings. acs.org In this compound, a similar weak intramolecular hydrogen bond between the phenolic hydroxyl group and the acetamido carbonyl oxygen is also possible.

Intermolecular Interactions:

The hydroxyl and acetamido groups are both capable of participating in intermolecular hydrogen bonding, acting as both hydrogen bond donors and acceptors. This would lead to the formation of hydrogen-bonded networks in the solid state and could influence its solubility in various solvents. The non-bonding interactions of organic fluorine can also play a role in molecular associations. asm.org

Advanced Characterization Techniques and Spectroscopic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular structure. For N-(4-fluoro-2-hydroxyphenyl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Hydrogen Connectivity Analysis

Proton NMR (¹H-NMR) spectroscopy offers critical information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H-NMR spectrum would be expected to display distinct signals for the aromatic protons, the amide proton, the hydroxyl proton, and the methyl protons of the acetamide (B32628) group.

For a related isomer, N-(2-fluoro-4-hydroxyphenyl)acetamide, ¹H-NMR data in DMSO-d₆ has been reported, showing signals at δ 9.72 (s, 1H), 9.40 (s, 1H), 7.39 (t, J = 9.0 Hz, 1H), 6.59 (dd, J = 12.3, 2.6 Hz, 1H), 6.56 – 6.30 (m, 1H), and 2.00 (s, 3H). This provides a reference for the types of signals and couplings that might be observed for this compound, although the positions and splitting patterns would differ due to the different substitution pattern on the aromatic ring.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic-H | 7.0 - 8.0 | Multiplet | Complex splitting due to H-H and H-F coupling. |

| Amide-H (N-H) | 8.0 - 10.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| Hydroxyl-H (O-H) | 9.0 - 11.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |

| Methyl-H (CH₃) | 1.8 - 2.5 | Singlet | Expected to be a sharp, singlet peak. |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Confirmation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The spectrum would be expected to show signals for the carbonyl carbon of the acetamide group, the methyl carbon, and the six carbons of the aromatic ring. The carbons attached to the electronegative oxygen, nitrogen, and fluorine atoms would appear at lower field (higher ppm values). Furthermore, the carbon atoms in the aromatic ring will exhibit coupling with the fluorine atom (C-F coupling), which can provide additional structural information.

For the related isomer, N-(2-fluoro-4-hydroxyphenyl)acetamide, ¹³C-NMR data in DMSO-d₆ has been reported with signals at δ 168.33, 155.24 (d, J = 244.8 Hz), 155.46 (d, J = 10.9 Hz), 126.56 (d, J = 3.5 Hz), 117.14 (d, J = 12.5 Hz), 110.83 (d, J = 2.7 Hz), 102.67 (d, J = 22.2 Hz), and 23.08. The observed carbon-fluorine coupling constants are a key feature for identifying the position of the fluorine atom on the aromatic ring.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 168 - 172 | Expected to be in the typical range for an amide carbonyl. |

| Aromatic C-O | 145 - 155 | Carbon attached to the hydroxyl group. |

| Aromatic C-F | 150 - 160 (d) | Carbon attached to the fluorine atom, expected to show a large C-F coupling constant. |

| Aromatic C-N | 125 - 135 | Carbon attached to the acetamide group. |

| Aromatic C-H | 100 - 130 | Aromatic carbons bonded to hydrogen, may show smaller C-F couplings. |

| Methyl (CH₃) | 20 - 30 | Expected in the upfield region. |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₈H₈FNO₂), the expected exact mass can be calculated with high precision.

While no specific HRMS data for this compound was found in the searched literature, the calculated monoisotopic mass is 169.0539 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition of the molecule. For comparison, the related compound N-(2-fluoro-4-hydroxyphenyl)acetamide has a calculated [M+H]⁺ of 170.0612, with a found value of 170.0611, demonstrating the high accuracy of this technique.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C=O, C-N, C-O, and C-F bonds.

Based on general spectroscopic data for related compounds, the following characteristic peaks can be anticipated:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹.

C-H stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.

C=O stretch (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.

N-H bend (Amide II band): A band in the region of 1510-1550 cm⁻¹.

C-O stretch (phenolic): A band around 1200-1260 cm⁻¹.

C-F stretch: A strong absorption band in the region of 1100-1250 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Broad, Strong |

| N-H | Stretching | ~3300 | Sharp to Moderately Broad, Medium |

| C=O | Stretching (Amide I) | 1650 - 1680 | Strong |

| N-H | Bending (Amide II) | 1510 - 1550 | Medium |

| C-O | Stretching (Phenolic) | 1200 - 1260 | Medium to Strong |

| C-F | Stretching | 1100 - 1250 | Strong |

Note: The data in this table is predicted based on general principles of FTIR spectroscopy and data from similar compounds. Actual experimental values may vary.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the molecular structure.

Key expected features in the Raman spectrum would include:

Aromatic ring vibrations: Strong bands in the region of 1400-1600 cm⁻¹ corresponding to C=C stretching modes.

C-F stretching: A band that may be weak or of medium intensity.

C=O stretching: The amide carbonyl stretch would also be visible.

While specific Raman data for this compound is not available, studies on similar molecules can provide an indication of the expected spectral features, aiding in the complete vibrational analysis of the compound.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data has been found for this compound. X-ray crystallography is a definitive technique that provides precise three-dimensional coordinates of atoms in a crystal, allowing for the unambiguous determination of the solid-state structure. This analysis would be necessary to confirm the compound's molecular geometry and packing arrangement.

Detailed experimental data regarding the molecular conformation, specific bond angles, and dihedral angles for this compound are not available. Such information is derived directly from single-crystal X-ray diffraction analysis, which has not been reported for this compound.

Methodologies for Purity Confirmation and Characterization (e.g., Melting Point Analysis)

A definitive melting point for this compound is not reported in the available scientific literature. Melting point analysis is a fundamental technique for assessing the purity of a crystalline solid. A sharp and defined melting range typically indicates a high degree of purity.

Computational Chemistry and Theoretical Modeling of N 4 Fluoro 2 Hydroxyphenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the electronic structure, which governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(4-fluoro-2-hydroxyphenyl)acetamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. This process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until those forces are negligible. The resulting geometric parameters, such as bond lengths and angles, provide a precise structural model.

Vibrational frequency analysis is subsequently performed on the optimized geometry. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its normal modes of vibration. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the C=O, N-H, or O-H bonds, or the bending of the phenyl ring. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and provides a detailed assignment of the observed vibrational bands.

Table 1: Representative Theoretical Vibrational Frequencies for Acetamide (B32628) Derivatives This table is illustrative, based on typical values for related structures, as specific experimental data for this compound is not available.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | ~3400-3600 | Stretching of the hydroxyl group bond. |

| N-H Stretch | ~3300-3500 | Stretching of the amide N-H bond. |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching of carbon-hydrogen bonds on the phenyl ring. |

| C=O Stretch | ~1650-1700 | Stretching of the amide carbonyl double bond. |

| C-N Stretch | ~1200-1350 | Stretching of the amide carbon-nitrogen bond. |

Prediction of Electronic Properties and Reactivity Descriptors

Once the geometry is optimized, DFT is used to calculate various electronic properties that describe the molecule's reactivity. Central to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict how it will interact with other chemical species. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its intermolecular interaction sites.

Table 2: Calculated Electronic Properties and Reactivity Descriptors This table presents hypothetical data for this compound based on common findings for similar aromatic amides.

| Property | Definition | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Egap (HOMO-LUMO) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are employed to study the compound's interaction with larger biological systems, such as proteins or enzymes.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target macromolecule, typically a protein receptor. The process involves sampling a large number of possible conformations of the ligand within the active site of the target and scoring them based on their steric and energetic complementarity. This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For this compound, docking studies could explore its potential to bind to enzymes like cyclooxygenases or other targets relevant to inflammation and pain pathways.

Binding Affinity Calculations and Scoring Functions

Following docking, the strength of the interaction between the ligand and its target is quantified by calculating the binding affinity. Scoring functions are mathematical models used within docking programs to rapidly estimate this affinity, typically expressed as a binding energy (e.g., in kcal/mol). More rigorous, albeit computationally expensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to refine these predictions. A lower binding energy value indicates a more stable and favorable interaction between the ligand and the target protein.

Computational Investigations of Enzyme Inhibition Mechanisms

Computational studies are crucial for elucidating the mechanisms by which a compound might inhibit an enzyme. If docking studies suggest that this compound is a potential inhibitor for a specific enzyme, molecular dynamics (MD) simulations can be performed to investigate the dynamic behavior of the ligand-enzyme complex over time. MD simulations model the movements and interactions of atoms and molecules, providing insights into how the ligand affects the enzyme's conformational flexibility and function. These simulations can reveal whether the compound acts as a competitive, non-competitive, or allosteric inhibitor and can highlight the specific conformational changes in the enzyme that lead to the loss of its catalytic activity.

In Silico Screening and Rational Drug Design Methodologies

Computational chemistry and theoretical modeling serve as powerful tools in modern drug discovery, enabling the prediction of a compound's behavior and its interactions with biological systems before synthesis. For this compound, these in silico approaches are instrumental in evaluating its potential as a drug candidate. Methodologies such as the prediction of metabolic stability and pharmacophore modeling are key components of this computational assessment, providing crucial insights for rational drug design.

Prediction of Metabolic Stability and Related Biopharmaceutical Properties

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. Computational methods play a vital role in the early prediction of these properties, thereby reducing the time and cost associated with experimental assays. nih.gov These predictions are typically part of a broader ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. tandfonline.com

In silico tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to correlate a molecule's structural features with its metabolic fate. nih.gov For derivatives of N-phenylacetamide, computational studies have been employed to predict their physicochemical, pharmacokinetic, and toxicological properties. tandfonline.com These models are built upon large datasets of compounds with experimentally determined metabolic data and can predict properties such as:

CYP450 Metabolism: Identifying which cytochrome P450 isozymes are likely to metabolize the compound.

Half-life (t½): Estimating the time it takes for the concentration of the compound to be reduced by half in the body.

Plasma Protein Binding: Predicting the extent to which the compound will bind to proteins in the blood.

Bioavailability: Estimating the fraction of the administered dose that reaches systemic circulation.

For instance, in silico ADME profiles calculated for various acetamide derivatives help in identifying candidates with favorable pharmacological properties. nih.gov While specific predictive data for this compound is not extensively published, the methodologies are well-established. QSAR studies on related N-acylsulfonamides have shown that metabolic stability is influenced by specific substituents on the molecule. nih.gov Such analyses for this compound would involve assessing the impact of the fluoro and hydroxyl groups on its interaction with metabolic enzymes. The table below illustrates typical biopharmaceutical properties predicted using various computational tools for compounds with similar structural motifs.

| Property | Predicted Value/Class | Significance in Drug Design | Computational Tool Example |

| Human Intestinal Absorption | High | Indicates good absorption from the gut | SwissADME, admetSAR frontiersin.orgnih.gov |

| BBB Permeability | Low / High | Predicts ability to cross the Blood-Brain Barrier | ADMETLab, vNN-ADMET nih.gov |

| CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions | PreADMET, SwissADME nih.gov |

| Metabolic Stability (t½) | Varies (Low, Med, High) | Indicates susceptibility to metabolism | MetStabOn researchgate.net |

| Drug-Likeness | Yes / No | Adherence to established rules (e.g., Lipinski's) | FAF-Drugs4, SwissADME frontiersin.orgnih.gov |

| Ames Mutagenicity | Non-mutagenic | Predicts potential for causing DNA mutations | Toxtree nih.gov |

This table represents a generalized output from in silico prediction tools for drug candidates. The values are illustrative of the types of predictions made.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with potential biological activity. researchgate.net

The process can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the active site of the target protein. dovepress.commdpi.com For scaffolds related to this compound, both approaches are applicable.

A study on N-hydroxyphenyl acrylamides, which share the hydroxyphenyl feature, led to the development of a five-point pharmacophore hypothesis (AADRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). This model yielded a statistically significant 3D-QSAR model, which was then used to predict the activity of new compounds. researchgate.net The key pharmacophoric features identified in such studies for the N-(hydroxyphenyl)acetamide scaffold would likely include:

Hydrogen Bond Donor: The phenolic hydroxyl group.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group.

Aromatic Ring: The fluorinated phenyl ring.

These features are crucial for molecular recognition at a target's binding site. The table below summarizes the common pharmacophoric features and their roles.

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Molecular Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen, Hydroxyl Oxygen | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the protein active site. |

| Hydrogen Bond Donor (HBD) | Hydroxyl Hydrogen, Amide Hydrogen | Forms hydrogen bonds with acceptor groups (e.g., C=O, Nitrogen atoms) in the active site. |

| Aromatic Ring (AR) | Fluoro-hydroxyphenyl ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

| Hydrophobic Feature (HY) | Phenyl ring | Occupies hydrophobic pockets within the binding site. |

Once a pharmacophore model is established, it can be used to screen virtual libraries for compounds that match the required 3D arrangement of features. This virtual screening approach has been successfully applied to various N-phenylacetamide derivatives to identify novel inhibitors for different targets. For example, structure-based virtual screening of furan-1,3,4-oxadiazole tethered N-phenylacetamides identified potential inhibitors of human tyrosinase. mdpi.com Similarly, another screening campaign discovered novel N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potential BCR-ABL1 inhibitors. mdpi.com These studies highlight the utility of the N-phenylacetamide scaffold in drug design and demonstrate how virtual screening can efficiently pinpoint promising candidates for further development.

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights

Elucidating the Impact of Fluorine Substitution on Biological Functionality

The incorporation of a fluorine atom into the phenyl ring is a key structural feature that significantly influences the compound's biological behavior. Fluorine's unique properties, such as its small size and high electronegativity, allow it to modulate molecular interactions and pharmacokinetic properties. tandfonline.comnih.gov

The substitution of hydrogen with fluorine can profoundly alter a molecule's interaction with biological targets like proteins and enzymes. tandfonline.com The high electronegativity of fluorine can change the electronic distribution of the aromatic ring, influencing electrostatic and hydrophobic interactions between the compound and the receptor's binding pocket. researchgate.netbenthamscience.com This can lead to enhanced binding affinity. tandfonline.com For instance, the fluorine atom at the C-4 position can increase the binding affinity for a target enzyme by forming favorable interactions or by influencing the polarity of adjacent groups that interact with the protein. tandfonline.com Due to its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), fluorine can often be substituted for hydrogen without causing significant steric hindrance in a binding site. tandfonline.combenthamscience.com

| Property | Effect of Fluorine Substitution | Mechanism | Reference |

|---|---|---|---|

| Binding Affinity | Can be significantly increased | Alters electronic properties, leading to stronger electrostatic or hydrophobic interactions with the target protein. | tandfonline.com |

| Steric Profile | Minimal change compared to hydrogen | The small size of the fluorine atom allows it to fit into receptor pockets designed for hydrogen. | benthamscience.com |

| Enzyme Interactions | Modulates enzyme-complex binding | Can improve gyrase-complex binding by multiple folds in certain contexts. | tandfonline.com |

A primary strategy in medicinal chemistry is the use of fluorine to modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of the molecule. tandfonline.comresearchgate.net This enhancement can improve the compound's ability to permeate cellular membranes, potentially increasing its bioavailability. tandfonline.commdpi.com The increased lipophilicity stemming from the C-F bond can lead to greater drug uptake and better penetration into hydrophobic protein pockets. researchgate.netmdpi.com This property is crucial for reaching intracellular targets or crossing the blood-brain barrier. mdpi.com

Probing the Role of the Hydroxyl Group in Mediating Biological Effects

The hydroxyl (-OH) group at the C-2 position is a critical functional group that plays a pivotal role in the molecule's interactions with biological targets.

The hydroxyl group is a classic hydrogen bond donor and acceptor, making it fundamental for molecular recognition at a receptor or enzyme active site. hyphadiscovery.comresearchgate.net The ability of the -OH group in N-(4-fluoro-2-hydroxyphenyl)acetamide to form strong, directional hydrogen bonds with amino acid residues (such as serine, threonine, or tyrosine) within a binding pocket can be a major determinant of binding affinity and specificity. researchgate.netnih.gov The contribution of hydroxyl groups to binding affinity can be substantial, sometimes reaching several orders of magnitude, provided the ligand's structure allows for a perfect spatial fit. researchgate.net However, this potential is balanced by a high desolvation penalty, which can reduce binding affinity if the hydrogen bonding is not optimal. researchgate.net

The hydroxyl group is frequently found in the active sites of enzymes and can be a direct target for interaction. nih.gov In the context of this compound, the phenolic hydroxyl group can act as a key anchoring point within a receptor, modulating its conformation and, consequently, its activity. hyphadiscovery.com For example, studies on related N-(hydroxyphenyl) acetamide (B32628) compounds, such as paracetamol, show that the hydroxyl group is crucial for its mechanism of action. openaccessjournals.comopenaccessjournals.com Furthermore, altering the position of a hydroxyl group can significantly impact hydrogen-bonding capacity and lipophilicity, thereby shifting receptor affinity and metabolic processing. researchgate.net In some cases, the hydroxyl group can also participate in the coordination of metal ions that are essential for enzyme function. researchgate.net

| Structural Moiety | Key Function | Biological Implication | Reference |

|---|---|---|---|

| Fluorine Atom | Increases lipophilicity, enhances binding affinity | Improved membrane permeation, bioavailability, and target interaction. | tandfonline.comresearchgate.net |

| Hydroxyl Group | Acts as H-bond donor/acceptor | Crucial for molecular recognition and anchoring in receptor/enzyme binding sites. | hyphadiscovery.comresearchgate.net |

| Acetamide Moiety | Provides H-bond donor/acceptor sites and metabolic stability | Contributes to binding affinity and influences the pharmacokinetic profile through metabolic pathways. | openaccessjournals.compatsnap.com |

Comprehensive Comparative SAR Analysis with Related Acetamide Derivatives and Analogs

The biological activity of this compound is deeply intertwined with its structural features. A comparative analysis with related acetamide derivatives reveals critical structure-activity relationships (SAR), particularly concerning the nature and position of substituents on the phenyl ring.

Influence of Halogenation (e.g., Chlorine, Fluorine) on Biological Potency and Selectivity

Halogenation is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The introduction of halogen atoms such as fluorine and chlorine onto the N-phenylacetamide scaffold can significantly influence factors like lipophilicity, metabolic stability, and binding interactions with therapeutic targets.

A comparative study on a series of N-(substituted phenyl)-2-chloroacetamides highlighted the importance of halogen substitution on antimicrobial activity. The research confirmed that the biological efficacy of these compounds varied based on the position of substituents on the phenyl ring. nih.gov Notably, derivatives bearing a halogenated para-substituted phenyl ring, such as N-(4-fluorophenyl) and N-(4-chlorophenyl) chloroacetamides, were identified among the most active compounds. nih.gov Their enhanced activity is attributed to high lipophilicity, a property that facilitates more rapid passage through the phospholipid bilayer of microbial cell membranes. nih.gov

In the context of other biological targets, the position of halogenation has also been shown to be critical. For instance, in a series of halogenated phenylethanolamines, 2,5-dihalogenated derivatives were found to block beta-receptors at lower concentrations than their 2,4-dihalogenated counterparts, while compounds halogenated at the 3,4-position had the weakest effects. nih.gov This underscores that while halogenation can enhance potency, the specific placement of the halogen atom is crucial for optimal interaction with the target protein. Studies on other classes of compounds have also shown that introducing fluorine at the para-position of a benzene (B151609) ring can lead to improved biological activities. researchgate.net

The table below presents data on the lipophilicity of N-(4-fluorophenyl)-2-chloroacetamide and its chlorine-substituted analog, illustrating the impact of the specific halogen on this key physicochemical property.

| Compound | Lipophilicity (LogP) | Reference |

|---|---|---|

| N-(4-fluorophenyl)-2-chloroacetamide | 1.64 | nih.gov |

| N-(4-chlorophenyl)-2-chloroacetamide | 2.09 | nih.gov |

**5.4.2. Structure-Mechanism Relationships in Enzyme Inhibition and Modulation

The this compound scaffold and its analogs have been investigated for their potential to inhibit various enzymes implicated in disease pathways. The specific arrangement of the acetamide side chain, the hydroxyl group, and the fluorine atom dictates the potential for interaction with enzyme active sites.

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain, making it a significant target for fungicides and pharmaceuticals. nih.gov Research into novel SDH inhibitors has explored compounds structurally related to this compound.

A notable study focused on a series of novel N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides. These compounds, which share the N-(4-fluoro...)phenyl core, were designed and evaluated for their antifungal activities, which are mechanistically linked to SDH inhibition. nih.gov The results showed that many of these compounds displayed potent antifungal activity, particularly against the phytopathogenic fungus Rhizoctonia solani. nih.gov

Specifically, compounds within this series demonstrated superior in vitro efficacy compared to the commercial fungicide bixafen. Subsequent enzymatic assays confirmed that this antifungal activity was due to the inhibition of SDH. nih.gov Molecular modeling suggested that these compounds could bind effectively within the active site of SDH. nih.gov These findings indicate that the N-(4-fluoro-2-aminophenyl) moiety is a promising pharmacophore for the design of new SDH inhibitors.

The table below summarizes the in vitro antifungal activity and SDH inhibitory activity of representative compounds from the study.

| Compound | Antifungal Activity vs. R. solani (EC₅₀, mg/L) | SDH Inhibitory Activity (IC₅₀, mg/L) | Reference |

|---|---|---|---|

| Compound 7 (pyrazole-4-carboxamide analog) | 0.034 | Not Reported | nih.gov |

| Compound 12 (pyrazole-4-carboxamide analog) | 0.021 | 1.836 | nih.gov |

| Bixafen (Commercial Fungicide) | 0.043 | 1.222 | nih.gov |

Lactate dehydrogenase (LDH), particularly the human isoform 5 (LDH-A), is a key enzyme in anaerobic glycolysis. Its upregulation in many cancer cells, which rely on glycolysis for energy production (the Warburg effect), has made it an attractive target for anticancer drug development. nih.govnih.gov LDH inhibitors aim to disrupt the cancer cells' energy supply, leading to cell death, especially in hypoxic tumor environments. nih.gov

While various classes of compounds, such as N-hydroxyindole-based derivatives, have been developed as potent and selective LDH-A inhibitors, there is a lack of specific research in the reviewed literature investigating this compound or its close analogs for LDH inhibition. nih.govmedchemexpress.com The development of effective LDH inhibitors often requires specific structural features that enable competitive binding in the active site against the natural substrate (pyruvate) or the cofactor (NADH). nih.gov For example, successful N-hydroxyindole-based inhibitors have demonstrated a competitive mode of inhibition and show significant antiproliferative activity in cancer cell lines. nih.gov Future studies would be necessary to determine if the this compound scaffold possesses any affinity for or inhibitory activity against LDH.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov While traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, the gastrointestinal side effects are primarily linked to the inhibition of the constitutively expressed COX-1. This has driven the development of selective COX-2 inhibitors as safer anti-inflammatory agents. nih.gov

The parent compound, N-(4-hydroxyphenyl)acetamide (acetaminophen), is known to exert its analgesic and antipyretic effects through the inhibition of COX enzymes. openaccessjournals.com Structure-activity relationship studies on other classes of NSAIDs have shown that modifying the carboxylic acid group, which is common to many NSAIDs, can profoundly impact COX-2 selectivity. For instance, converting carboxylate-containing NSAIDs into corresponding amides has been shown to be an effective strategy for regaining or enhancing COX-2 selectivity. nih.gov This is a crucial mechanistic insight, as the acetamide group is a defining feature of this compound.

The COX active site is a long hydrophobic channel, and selective inhibitors of COX-2 often exploit a larger side pocket present in the COX-2 active site but not in COX-1. nih.gov The binding of some inhibitors involves interactions with key residues such as Tyr-385 and Ser-530. researchgate.net The presence of the hydroxyl and fluorinated phenyl groups on this compound could influence its binding conformation within this channel, potentially favoring interaction with the COX-2 isoform.

The table below shows the COX-2 inhibitory activity of amide derivatives of the NSAID indomethacin, demonstrating the principle of amides as effective COX-2 inhibitors.

| Compound (Indomethacin Derivative) | Cell-Based COX-2 Inhibition (IC₅₀, µM) | Reference |

|---|---|---|

| Amide 7 | 0.009 | nih.gov |

| Amide 19 | 0.04 | nih.gov |

| Ester 8 | 0.2 | nih.gov |

Horseradish peroxidase (HRP) is an enzyme that catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. Its catalytic cycle involves the formation of high-valent iron-oxo species and radical intermediates. mdpi.com While there are no direct studies identifying this compound as an HRP inhibitor, its chemical structure suggests potential modes of interaction.

The presence of a phenolic hydroxyl group is significant, as HRP is known to catalyze the oxidative coupling of various phenolic compounds. researchgate.net This suggests that this compound could potentially act as a substrate for HRP, undergoing oxidation at the phenolic moiety. In this scenario, the compound would be consumed in the enzymatic reaction rather than acting as an inhibitor.

Modulation of Cellular Signaling Pathways (e.g., Cytokine Production)

The modulation of cellular signaling pathways, particularly those involved in inflammation and immune responses, is a key aspect of the biological activity of many small molecules. Pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) play a central role in the pathogenesis of various inflammatory diseases.

A study on the closely related compound, N-(2-hydroxy phenyl) acetamide, demonstrated its ability to inhibit the production of inflammation-related cytokines. nih.gov In a rat model of adjuvant-induced arthritis, this compound was shown to reduce the serum levels of IL-1β and TNF-α. nih.govnih.gov This suggests that the N-(hydroxyphenyl)acetamide scaffold can interfere with the signaling pathways that lead to the production of these pro-inflammatory cytokines. The mechanism may involve the inhibition of key transcription factors, such as NF-κB, which are responsible for the expression of many cytokine genes.

Table 2: Effect of a Related N-(hydroxyphenyl)acetamide on Cytokine Levels

| Cytokine | Effect Observed in Animal Model | Reference |

| IL-1β | Reduced serum levels | nih.govnih.gov |

| TNF-α | Reduced serum levels | nih.govnih.gov |

Principles of Molecular Design for Novel Bioactive Agents Based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the design of novel bioactive agents. Based on the structure-activity relationships and mechanistic insights discussed, several key principles can be formulated for the rational design of new compounds with enhanced potency and selectivity for various biological targets.

Modification of the Acetamide Group: The acetamide moiety is a key functional group that can be readily modified. For antibacterial agents targeting PBPs, introducing different substituents on the alpha-carbon of the acetamide, such as a chloro group, could enhance activity. nih.gov For viral protease inhibition, the acetamide could be replaced with or coupled to an electrophilic "warhead" to enable covalent modification of the catalytic cysteine.

Substitution on the Phenyl Ring: The phenyl ring offers multiple positions for substitution to fine-tune the electronic and steric properties of the molecule. The existing fluoro group at the 4-position and the hydroxyl group at the 2-position are crucial for the observed biological activities. Further substitutions could be explored to optimize interactions with specific target proteins. For instance, adding bulky hydrophobic groups could enhance binding to hydrophobic pockets in enzymes like IDO1 or viral proteases.

Bioisosteric Replacement: The hydroxyl and amide functional groups are important for hydrogen bonding interactions. Bioisosteric replacement of these groups could lead to improved pharmacokinetic properties or altered binding modes. For example, replacing the hydroxyl group with a bioisostere that is less prone to metabolism could increase the compound's in vivo half-life.

Scaffold Hopping and Hybridization: The this compound scaffold can be used as a starting point for scaffold hopping to discover novel chemical series with similar biological activities but different core structures. Additionally, this scaffold can be hybridized with other known pharmacophores to create multi-target ligands. For example, linking it to a known IDO1 inhibitory motif could result in a dual-action compound with both anti-inflammatory and immunomodulatory properties.

By applying these principles, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop new and improved therapeutic agents for a variety of diseases.

Q & A

Q. What are the established synthetic routes for N-(4-fluoro-2-hydroxyphenyl)acetamide, and how can purity be ensured?

this compound is typically synthesized via multi-step reactions starting with 4-fluoro-2-hydroxyaniline. A common approach involves acetylation using acetic anhydride under controlled conditions (e.g., reflux in anhydrous dichloromethane with a catalytic acid). Purification methods include recrystallization from ethanol or column chromatography. Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . For structural analogs, intramolecular hydrogen bonding (e.g., C–H⋯O interactions) may influence crystallization, as seen in related compounds .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR identify aromatic protons, hydroxyl groups, and acetamide peaks. For example, the fluorine atom’s electron-withdrawing effect shifts aromatic proton signals downfield.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1650 cm (C=O stretch) validate the acetamide group.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar 2-chloro-N-(4-fluorophenyl)acetamide .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screenings often include:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the fluorophenyl moiety’s potential binding affinity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability (e.g., cell line specificity or solvent effects). Mitigation strategies include:

- Replicating experiments under standardized conditions (pH, temperature, and solvent controls).

- Comparing results with structural analogs (e.g., N-(4-chlorobenzyl)-2-(4-fluorophenoxy)acetamide) to identify substituent-dependent trends .

- Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What strategies optimize the synthetic yield of this compound?

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to enhance acetylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.

- Temperature Control : Gradual heating prevents side reactions, such as hydroxyl group oxidation .

Q. Which computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina model binding poses with receptors (e.g., EGFR or COX-2).

- QSAR Modeling : Correlates structural descriptors (e.g., logP, Hammett constants) with activity data from analogs .

- MD Simulations : Assess binding stability over time in physiological conditions.

Q. How is X-ray crystallography applied to analyze its crystal structure?

- Data Collection : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles.

- Hydrogen Bond Analysis : Identify intramolecular (e.g., C–H⋯O) and intermolecular (N–H⋯O) interactions that stabilize the lattice, as seen in related acetamides .

Q. What approaches elucidate structure-activity relationships (SAR) for derivatives?

- Functional Group Modifications : Replace the 4-fluoro or 2-hydroxy groups with halogens or methoxy to assess activity changes.

- Bioisosteric Replacement : Substitute the acetamide with sulfonamide or urea groups while retaining hydrogen-bonding capacity .

Q. How is metabolic stability evaluated in preclinical studies?

- Liver Microsome Assays : Incubate with cytochrome P450 enzymes to identify metabolic hotspots (e.g., hydroxylation or deacetylation).

- HPLC-MS/MS : Quantify parent compound and metabolites over time .

Q. What methods assess synergistic effects with existing therapeutics?

- Combination Index (CI) : Calculate using the Chou-Talalay method in cell viability assays.

- Transcriptomics : RNA sequencing to identify pathways modulated by the compound-drug combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.